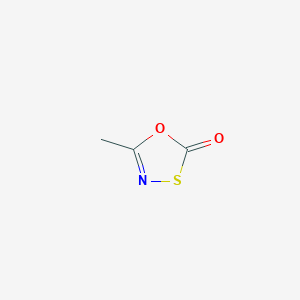

5-Methyl-1,3,4-oxathiazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Similarities to 1,4,2-Oxathiazolium Salts

5-Methylmercapto-1,4,2-oxathiazoles, closely related to 5-Methyl-1,3,4-oxathiazol-2-one, have been studied for their solvolysis in strong acid, leading to the production of 1,4,2-oxathiazolium salts. These compounds exhibit remarkable similarities in their 13 C NMR spectra, suggesting close electronic structures between the isomeric cations (Yung & Sammes, 1991).

Structural Influence of Substituents

A series of 5-aryl(thienyl) substituted 1,3,4-oxathiazol-2-ones, which includes 5-Methyl-1,3,4-oxathiazol-2-one derivatives, were synthesized and analyzed. X-ray analysis demonstrated the coplanar nature of the thiophene and oxathiazolone fragments, with electron acceptor substituents significantly affecting the system conjugation in the oxathiazolone ring (Krayushkin et al., 2010).

Antitubercular Potential

5-Styryl-oxathiazol-2-ones, closely related to 5-Methyl-1,3,4-oxathiazol-2-one, have been explored as Mycobacterium tuberculosis (Mtb) proteasome inhibitors. These compounds show a promising selectivity profile for Mtb over human proteasomes and potential as novel antitubercular agents (Russo et al., 2015).

Polymer-Bound Nitrile Sulphides

5-Methyl-1,3,4-oxathiazol-2-one derivatives, as part of copolymers, undergo thermal decarboxylation to form polymer-bound nitrile sulphides. These reactions indicate potential applications in materials science and polymer chemistry (Mortier et al., 1983; Mortier et al., 1987).

X-ray Crystal Structure

The molecular structure of 5-phenyl-1,3,4-oxathiazol-2-one, a related compound, was determined through X-ray crystallography, providing insights into the geometric parameters and crystallography of such compounds (Schriver & Zaworotko, 1995).

Thermal Responsiveness

5,5-Disubstituted 1,4,2-oxathiazoles, related to 5-Methyl-1,3,4-oxathiazol-2-one, have been studied for their thermal rearrangement and fragmentation into isothiocyanates. The substituent at the 5-position significantly influences fragmentation (Hewitt et al., 2015).

NMR Chemical Shifts and Theoretical Studies

Spectral and theoretical studies of 1,3,4-oxathiazol-2-one derivatives, including 5-phenyl derivatives, have been conducted to understand the substituent effects on NMR chemical shifts. These studies are crucial for the structural analysis and characterization of such compounds (Markgraf et al., 2007).

Novel Antiviral Agents

Compounds with an oxathiazol-2-one moiety, related to 5-Methyl-1,3,4-oxathiazol-2-one, have been synthesized and evaluated as potential antiviral agents against HIV-1 and COVID-19, showcasing the compound's relevance in medicinal chemistry (Alvarez et al., 1994; Rashdan et al., 2021).

Propiedades

IUPAC Name |

5-methyl-1,3,4-oxathiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2S/c1-2-4-7-3(5)6-2/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGFUGWQXUYMEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1,3,4-oxathiazol-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B2735332.png)

![2-Chloro-N-[6-(4-methylsulfonylpiperazin-1-yl)pyridin-3-yl]propanamide](/img/structure/B2735333.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2735335.png)

![3-((4-bromophenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2735341.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2735342.png)

![(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone](/img/structure/B2735343.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2735346.png)

![3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2735353.png)